molecular formula C6H7ClN2OS B584803 1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride CAS No. 145984-34-5

1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride

Cat. No.: B584803
CAS No.: 145984-34-5
M. Wt: 190.645
InChI Key: XPWUKACTKUWAJO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-2-thioxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding carbonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature).

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

Major Products

    Substitution: Amides, esters.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive compounds . The sulfanylidene group may also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the sulfanylidene and carbonyl chloride groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

CAS No.

145984-34-5

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.645

IUPAC Name

1,3-dimethyl-5-sulfanylidene-4H-pyrazole-4-carbonyl chloride

InChI

InChI=1S/C6H7ClN2OS/c1-3-4(5(7)10)6(11)9(2)8-3/h4H,1-2H3

InChI Key

XPWUKACTKUWAJO-UHFFFAOYSA-N

SMILES

CC1=NN(C(=S)C1C(=O)Cl)C

Synonyms

1H-Pyrazole-4-carbonylchloride,4,5-dihydro-1,3-dimethyl-5-thioxo-(9CI)

Origin of Product

United States

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